(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-9-8-15(11-18(17)24-2)10-16(12-20)19(22)21-13-14-6-4-3-5-7-14/h3-11H,13H2,1-2H3,(H,21,22)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLRNGGDVAUDEG-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the reaction of benzylamine with 3,4-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the desired product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol, with the reaction being carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound is compared below with structurally related enamide derivatives, focusing on substituents, physicochemical properties, and reported biological activities.
*Molecular weight inferred from structural similarity to AG-490, with methoxy groups contributing +28.04 g/mol.
Functional Group Analysis
- Methoxy vs. Hydroxyl Groups : The methoxy groups in the target compound reduce polarity compared to AG-490’s hydroxyl groups, likely enhancing lipid solubility and membrane permeability but reducing aqueous solubility .
- Benzyl vs. Ethyl Linkers : Substituting the benzyl group in the target compound with ethyl linkers (e.g., in and compounds) may alter steric hindrance and binding affinity to kinase domains .
- Cyano Group: The electron-withdrawing cyano group stabilizes the α,β-unsaturated system, a common feature in kinase inhibitors that facilitates covalent or non-covalent interactions with target proteins .
Research Findings and Data
Spectroscopic Data
- NMR/IR Analysis : Related compounds (e.g., ’s 2227) show characteristic enamide proton signals at δ 6.5–7.5 ppm (H-NMR) and carbonyl stretches at ~1650 cm⁻¹ (IR), consistent with the α,β-unsaturated amide backbone .
Pharmacokinetic Predictions
- LogP : The target compound’s LogP is estimated to be ~3.5 (vs. AG-490’s ~2.8), suggesting higher lipophilicity due to methoxy groups .
Biological Activity
(E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and various studies highlighting the compound's activities.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes a benzyl group, a cyano group, and a prop-2-enamide moiety. Its molecular formula is . The synthesis typically involves the following steps:
- Formation of the Enamide Backbone : A condensation reaction between benzylamine and 3,4-dimethoxybenzaldehyde forms an intermediate Schiff base.
- Knoevenagel Condensation : The Schiff base undergoes a Knoevenagel condensation with malononitrile to yield (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide.
- Reaction Conditions : The reaction is usually carried out using piperidine as a base in ethanol at room temperature or under reflux conditions .
Antioxidant Activity
Research indicates that compounds similar to (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide exhibit significant antioxidant properties. For instance, studies have shown that derivatives of N-benzyl compounds can effectively scavenge free radicals, thereby reducing oxidative stress .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the cyano group is thought to enhance interaction with biological targets such as enzymes involved in cancer cell metabolism .
Anti-inflammatory Effects
In vivo studies have assessed the anti-inflammatory properties of related compounds. For example, (E)-2-cyano-N,3-diphenylacrylamide has shown significant reductions in inflammatory markers in animal models. This suggests that (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide may also exhibit similar properties by modulating cytokine production and leukocyte migration .
The biological activity of (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on proteins, preventing their normal function.
- Electrophilic Reactions : The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules, which may lead to altered cellular signaling pathways .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for (E)-N-benzyl-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide, and what key reaction parameters influence yield?
The compound is typically synthesized via a Knoevenagel condensation between a cyanoacetamide derivative (e.g., N-benzyl-2-cyanoacetamide) and a 3,4-dimethoxybenzaldehyde. Critical parameters include:
- Catalyst choice : Piperidine or ammonium acetate are common catalysts for imine formation.
- Solvent optimization : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency .
- Temperature control : Reactions are typically conducted under reflux (70–90°C) to balance reaction rate and side-product formation.
Key Analytical Validation : Post-synthesis, confirm the (E)-isomer via -NMR coupling constants ( for trans-vinylic protons) and IR spectroscopy (C≡N stretch at ~2200 cm) .
Q. How can the compound’s purity and stability be assessed under laboratory storage conditions?
- Chromatographic methods : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm.
- Thermal stability : TGA analysis shows decomposition above 200°C, suggesting storage at –20°C in desiccated, amber vials to prevent photodegradation .
- Hydrogen bonding analysis : FT-IR and X-ray crystallography reveal intermolecular N–H···O and C–H···O interactions, which influence crystalline stability .
Q. What preliminary biological screening assays are recommended for this compound?
- Kinase inhibition : AG-490, a structurally related EGFR inhibitor, suggests testing against tyrosine kinases using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Solubility profiling : Use DMSO stock solutions (<10 mM) for in vitro studies, validated by nephelometry in PBS .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are essential for refinement?
- Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K. Monoclinic space groups (e.g., ) are common for similar enamide derivatives .
- Refinement tools : SHELXL for structure solution and ORTEP-3 for graphical representation of thermal ellipsoids. Key parameters: , .
- Hydrogen bonding networks : Graph-set analysis (e.g., motifs) using Mercury software to map supramolecular interactions .
Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 21.977, 12.229, 10.222 |
| (°) | 93.49 |
| (ų) | 2742.2 |
| 4 |
Q. What computational methods predict the compound’s interaction with biological targets, and how do substituents modulate activity?
- Docking studies : AutoDock Vina or Schrödinger Suite for EGFR kinase domain (PDB: 1M17). The dimethoxyphenyl group may occupy hydrophobic pockets, while the cyano group stabilizes H-bonding with Lys721 .
- QSAR modeling : Hammett constants () for methoxy substituents correlate with electron-donating effects, enhancing π-π stacking with aromatic residues .
Q. How do solvent polarity and pH affect the compound’s spectroscopic properties?
- UV-Vis spectroscopy : In DMSO, at 290 nm (π→π* transition) shifts bathochromically in polar protic solvents (e.g., methanol) due to solvatochromism .
- pH-dependent stability : The enamide bond hydrolyzes under strongly acidic conditions (pH < 2), confirmed by LC-MS degradation profiling .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to reconcile AG-490’s EGFR inhibition with structural analogs?
AG-490 (3,4-dihydroxyphenyl analog) shows stronger EGFR inhibition than the dimethoxy derivative due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
